2,4,6-Trimethyloctane
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Overview
Description
2,4,6-Trimethyloctane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon consisting of an octane backbone with three methyl groups attached at the 2nd, 4th, and 6th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethyloctane can be synthesized through various organic reactions. One common method involves the hydrogenation of an alkyne precursor in the presence of a palladium catalyst. For example, an alkyne compound can react with two equivalents of hydrogen (H2) in the presence of palladium (Pd) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of specific alkyne precursors. The process is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethyloctane primarily undergoes reactions typical of alkanes, such as:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids under specific conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Major Products:
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated derivatives of this compound are formed.
Scientific Research Applications
2,4,6-Trimethyloctane has various applications in scientific research:
Biology and Medicine: While not directly used in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities.
Mechanism of Action
As a hydrocarbon, 2,4,6-Trimethyloctane does not have a specific mechanism of action in biological systems. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, it acts as a substrate that undergoes transformations based on the reagents and conditions applied .
Comparison with Similar Compounds
- 2,2,4-Trimethyloctane
- 2,2,6-Trimethyloctane
- 2,4,7-Trimethyloctane
Comparison: 2,4,6-Trimethyloctane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. For instance, the boiling point and density of this compound differ from its isomers due to the distinct spatial arrangement of the methyl groups .
Properties
CAS No. |
62016-37-9 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,4,6-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-10(4)8-11(5)7-9(2)3/h9-11H,6-8H2,1-5H3 |
InChI Key |
XHNIFDXYGLPJLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)CC(C)C |
Origin of Product |
United States |
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